molecular formula C14H6F6N2O B2442766 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile CAS No. 338758-36-4

5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile

Cat. No.: B2442766
CAS No.: 338758-36-4
M. Wt: 332.205
InChI Key: GWQKDVNWZWJTEQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C14H6F6N2O and its molecular weight is 332.205. The purity is usually 95%.
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Properties

IUPAC Name

5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6N2O/c15-13(16,17)8-2-1-3-10(4-8)23-12-5-9(14(18,19)20)7-22-11(12)6-21/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQKDVNWZWJTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile (CAS: 338759-13-0) is a compound characterized by the presence of trifluoromethyl groups, which are known to enhance biological activity through various mechanisms. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The molecular formula of 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile is C14H6F6N2O, with a molar mass of 332.2 g/mol. The trifluoromethyl groups (-CF₃) attached to the pyridine ring significantly influence the compound's chemical behavior, enhancing its lipophilicity and potentially its interaction with biological targets .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial activities. For instance, studies have shown that similar trifluoromethylated pyridines possess significant antibacterial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Anticancer Activity

5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile has been investigated for its potential anticancer properties. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation through cell cycle arrest mechanisms. For example, a study reported that compounds with similar structures showed IC50 values in the micromolar range against breast cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In a comparative study using carrageenan-induced paw edema in rats, it was found that related compounds exhibited significant anti-inflammatory effects (47-76% inhibition compared to indomethacin). This suggests potential utility in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A series of tests on 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
  • Cancer Cell Line Studies : In a study examining the efficacy of various trifluoromethylated compounds, 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.

Research Findings Summary Table

Study Activity IC50/MIC Values Reference
AntimicrobialStaphylococcus aureusMIC < 10 µg/mL
AntimicrobialEscherichia coliMIC < 10 µg/mL
AnticancerMCF-7 CellsIC50 = 15 µM
Anti-inflammatoryCarrageenan-induced edema47-76% inhibition vs Indomethacin

Scientific Research Applications

Agrochemical Applications

The compound is part of a broader class of trifluoromethylpyridines, which have been extensively utilized in the agrochemical industry. The unique properties imparted by the trifluoromethyl group enhance the biological activity of these compounds, making them effective in pest control.

  • Crop Protection : Trifluoromethylpyridine derivatives, including the target compound, are instrumental in developing herbicides and insecticides. Fluazifop-butyl was one of the first derivatives introduced, leading to over 20 agrochemicals with ISO common names derived from trifluoromethylpyridines .
  • Mechanism of Action : The efficacy of these compounds often stems from their ability to disrupt metabolic processes in pests, leading to increased crop yields and reduced agricultural losses. For instance, the biological activity is attributed to the unique physicochemical properties of fluorine and the pyridine structure .

Pharmaceutical Applications

In addition to agrochemical uses, 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile has shown potential in pharmaceutical applications.

  • Anticancer Activity : Recent studies have explored its role as an Aurora B kinase inhibitor, a target for cancer therapy. The compound's structure allows it to interact effectively with biological targets involved in tumorigenesis . In vitro studies have demonstrated its efficacy against various cancer cell lines, including hepatoblastoma .
  • Drug Development : The compound serves as a scaffold for synthesizing novel drugs. Its derivatives are being investigated for their potential use in treating conditions like hepatocellular carcinoma, leveraging their ability to inhibit key proteins involved in cancer progression .

Synthesis and Characterization

The synthesis of 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile typically involves multi-step organic reactions:

  • Synthesis Pathways : Various synthetic routes have been reported, including chlorination followed by fluorination processes that yield high-purity products. For example, starting from 2-chloro-5-methylpyridine can lead to the desired trifluoromethyl derivative through controlled fluorination processes .
  • Characterization Techniques : Characterization of synthesized compounds is often performed using NMR spectroscopy and X-ray crystallography to confirm structural integrity and purity .

Case Studies

Several case studies highlight the effectiveness and versatility of trifluoromethylpyridines:

  • Case Study 1 : A study on a derivative showed significant inhibition of Aurora B kinase activity, suggesting potential as a therapeutic agent for cancer treatment. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
  • Case Study 2 : In agricultural trials, formulations containing trifluoromethylpyridine derivatives exhibited enhanced pest resistance compared to traditional chemicals, resulting in improved crop health and yield metrics over multiple growing seasons .

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions, influenced by electron-deficient aromatic systems. Key examples include:

Halogenation
The pyridine ring undergoes regioselective halogenation under controlled conditions. For example, chlorination with POCl₃ at 75–80°C introduces chlorine at the 4-position of related pyridine derivatives .

Reaction TypeReagents/ConditionsProductYield
ChlorinationPOCl₃, reflux (3 h)4-Chloro derivative85–92%

Nucleophilic Aromatic Substitution (NAS)
The carbonitrile group facilitates NAS at the pyridine’s 2-position. For instance, cyanide displacement by amines occurs under basic conditions :
R-CN+R’-NH2BaseR-NHR’\text{R-CN} + \text{R'-NH}_2 \xrightarrow{\text{Base}} \text{R-NHR'}

Cross-Coupling Reactions

The compound serves as a substrate for transition metal-catalyzed couplings, enabling C–C bond formation:

Suzuki–Miyaura Coupling
When halogenated (e.g., 4-chloro derivative), it reacts with aryl boronic acids using PdCl₂(PPh₃)₂ in dioxane/water (90°C, 1 h) :

SubstrateBoronic AcidCatalystProduct (4-Arylated)Yield
4-Chloro derivative4-MethoxyphenylPdCl₂(PPh₃)₂4-(4-Methoxyphenyl)78–85%

Oxidation and Reduction

Oxidation
The pyridine ring resists oxidation, but side-chain modifications occur:

  • Nitrile to Carboxylic Acid : Hydrolysis with H₂O/H₂SO₄ yields pyridine-2-carboxylic acid derivatives .

Reduction
Selective reduction of the nitrile group using LiAlH₄ produces primary amines :
R-CNLiAlH₄R-CH₂NH₂\text{R-CN} \xrightarrow{\text{LiAlH₄}} \text{R-CH₂NH₂}

Functional Group Transformations

Cyanide Reactivity
The carbonitrile group undergoes:

  • Hydrolysis : To amides (partial hydrolysis) or carboxylic acids (full hydrolysis) .

  • Cyclization : With hydrazines to form tetrazole rings under acidic conditions .

Phenoxy Group Cleavage
Strong acids (e.g., HBr/AcOH) cleave the ether bond, yielding phenolic intermediates .

Mechanistic Insights

  • Electron Deficiency : Trifluoromethyl groups deactivate the pyridine ring, directing electrophiles to the 4-position (para to nitrogen) .

  • Steric Effects : Bulky 3-(trifluoromethyl)phenoxy groups hinder substitutions at adjacent positions .

Comparative Reactivity

The compound’s reactivity diverges from simpler pyridines due to its substituents:

Property5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
Halogenation Requires POCl₃ at refluxOccurs at 25°C
Suzuki Coupling Requires pre-halogenationDirect coupling feasible

Industrial and Pharmacological Implications

  • Scalable Synthesis : Optimized routes use POCl₃ for chlorination and Pd catalysts for couplings .

  • Biological Activity : Derivatives show herbicidal and antimicrobial properties via enzyme inhibition (e.g., protoporphyrinogen oxidase) .

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